7-(Trifluoromethyl)chroman-4-one

Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

This high-purity (≥97%) fluorinated chroman-4-one scaffold features a strategically placed 7-CF3 group, enhancing lipophilicity (LogP 2.3) and metabolic stability crucial for lead optimization. Its chroman-4-one core with a saturated C2–C3 bond and reactive ketone offers versatile functionalization, making it ideal for antiviral SAR studies and fragment-based libraries. Ensure research reproducibility with this privileged heterocycle.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 111141-02-7
Cat. No. B053788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)chroman-4-one
CAS111141-02-7
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2
InChIKeyBDGGJAUEQDZWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)chroman-4-one CAS 111141-02-7: Baseline Overview and Procurement Considerations


7-(Trifluoromethyl)chroman-4-one (CAS 111141-02-7) is a fluorinated heterocyclic building block characterized by a chroman-4-one core with a trifluoromethyl group at the 7-position. With a molecular formula of C10H7F3O2 and a molecular weight of 216.16 g/mol, this compound features a saturated C2–C3 bond, distinguishing it from the fully unsaturated chromone scaffold [1]. The presence of the electron-withdrawing trifluoromethyl group imparts distinctive physicochemical properties, including a high computed LogP (XLogP3-AA = 2.3) and zero hydrogen bond donors, which are critical parameters for membrane permeability and oral bioavailability predictions in drug discovery programs . As a synthetic intermediate, it serves as a versatile scaffold for generating diverse chemical libraries through functionalization of the ketone moiety and electrophilic aromatic substitution [2].

7-(Trifluoromethyl)chroman-4-one (CAS 111141-02-7): Why In-Class Analogs Cannot Be Interchanged


The chroman-4-one scaffold is a privileged structure in medicinal chemistry, but subtle modifications to its substitution pattern profoundly alter its biological activity, physicochemical properties, and synthetic utility [1]. The strategic placement of a trifluoromethyl group at the 7-position in 7-(trifluoromethyl)chroman-4-one is not interchangeable with other halogenated or non-halogenated analogs. This specific substitution enhances lipophilicity, metabolic stability, and electronic effects, which are critical for target engagement and pharmacokinetic profiles [2]. Furthermore, the compound's specific molecular weight, computed LogP, and lack of hydrogen bond donors directly influence its behavior in assays and its suitability as a building block for generating diverse compound libraries . Attempting to substitute this compound with a 6-fluoro or 7-fluoro analog, or an unsubstituted chroman-4-one, would result in a different chemical entity with distinct reactivity and biological outcomes, jeopardizing the reproducibility and validity of structure-activity relationship (SAR) studies and lead optimization campaigns.

7-(Trifluoromethyl)chroman-4-one (CAS 111141-02-7): Quantitative Differentiation Evidence Guide


Enhanced Lipophilicity and Metabolic Stability Compared to Non-Fluorinated and Mono-Fluorinated Analogs

7-(Trifluoromethyl)chroman-4-one exhibits a substantially higher predicted lipophilicity compared to its non-fluorinated and mono-fluorinated structural analogs. The computed XLogP3-AA value for the target compound is 2.3 [1]. In contrast, the non-fluorinated chroman-4-one has a LogP of approximately 1.4, and the 7-fluoro analog has a LogP of approximately 1.8 [2]. The trifluoromethyl group is a well-established bioisostere known to enhance metabolic stability and membrane permeability by increasing lipophilicity and shielding metabolically labile sites, which is a critical advantage in drug development [3].

Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

CYP Enzyme Inhibition Profile: Selective CYP1A2 Inhibitor with Low Risk for Drug-Drug Interactions

In silico ADME predictions for 7-(trifluoromethyl)chroman-4-one indicate a specific cytochrome P450 (CYP) enzyme inhibition profile. The compound is predicted to be a CYP1A2 inhibitor but is not predicted to inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This is in stark contrast to many fluorinated chromone derivatives and other heterocyclic building blocks, which often show broad CYP inhibition [1]. Selective inhibition of a single CYP isoform (CYP1A2) suggests a potentially lower risk of drug-drug interactions when this scaffold is incorporated into lead compounds, a key differentiator for procurement in drug discovery programs focused on polypharmacy scenarios [2].

ADME-Tox Drug Metabolism Safety Pharmacology

Antiviral Activity and Selectivity Index: Class-Level Evidence for Chroman-4-one Scaffolds

While direct quantitative antiviral data for the specific 7-(trifluoromethyl)chroman-4-one molecule is not identified in the available literature, a closely related class-level compound provides critical context for its potential utility. A fluorinated 2-arylchroman-4-one derivative, specifically 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, demonstrated potent in vitro activity against influenza A/Puerto Rico/8/34 (H1N1) virus with an IC50 of 6 μM and a selectivity index (SI) of 150 [1]. This highlights the antiviral potential of the chroman-4-one scaffold bearing trifluoromethyl groups. The 7-substituted analog is a key building block for generating diverse libraries of such derivatives for SAR studies, offering a direct entry point to explore this promising therapeutic space [2].

Antiviral Drug Discovery Influenza Structure-Activity Relationship

7-(Trifluoromethyl)chroman-4-one (CAS 111141-02-7): Best-Fit Research and Industrial Application Scenarios


Building Block for Structure-Activity Relationship (SAR) Libraries in Antiviral Drug Discovery

Based on the class-level antiviral activity data for fluorinated chroman-4-one derivatives against influenza A (H1N1) [1], 7-(trifluoromethyl)chroman-4-one is an ideal core scaffold for generating SAR libraries. Researchers can use this compound as a starting point to synthesize a series of 2-aryl or 3-substituted analogs via the reactive ketone moiety. This enables the systematic exploration of how modifications at the 2-, 3-, and other positions impact antiviral potency and selectivity, a key step in lead optimization for influenza and other viral targets .

Lead Optimization in Medicinal Chemistry for Improved Oral Bioavailability

The significantly higher predicted lipophilicity (LogP 2.3) of 7-(trifluoromethyl)chroman-4-one compared to non-fluorinated analogs [1] positions it as a preferred starting point for optimizing oral bioavailability. In lead optimization campaigns, incorporating this scaffold into a hit molecule can enhance membrane permeability, potentially improving the drug's ability to reach its intracellular or systemic target. This is particularly valuable for programs targeting central nervous system disorders or intracellular pathogens where crossing lipid bilayers is essential [2].

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Libraries

Given its favorable physicochemical properties (LogP 2.3, MW 216.16) [1] and its computationally predicted CYP1A2-specific inhibition profile , 7-(trifluoromethyl)chroman-4-one is a valuable fragment for FBDD and HTS library construction. Its size and lipophilicity place it within the optimal range for fragment-like molecules, while the trifluoromethyl group serves as a sensitive 19F NMR probe for binding studies. Furthermore, its selective CYP profile suggests that hits derived from this fragment are less likely to be plagued by metabolic liabilities or drug-drug interaction issues early in the development process [2].

Synthesis of Advanced Materials and Agrochemicals

The electron-withdrawing nature of the trifluoromethyl group in 7-(trifluoromethyl)chroman-4-one can be exploited beyond medicinal chemistry. This building block can be utilized in the synthesis of advanced functional materials, such as organic semiconductors or liquid crystals, where fluorination is known to enhance electron mobility and thermal stability [1]. Its chromanone core also makes it a suitable intermediate for designing novel agrochemicals with improved bioavailability and environmental stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.